molecular formula C23H24N4O4S B10993471 N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10993471
M. Wt: 452.5 g/mol
InChI Key: CWGVCPGIQIPHNI-UHFFFAOYSA-N
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Description

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, an indole moiety, and a sulfanyl linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with dimethoxybenzaldehyde under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.

    Thioether Formation: The intermediate is then reacted with a thiol compound, such as 2-mercaptoethanol, to introduce the sulfanyl group.

    Indole Carboxamide Formation: The final step involves coupling the thioether intermediate with 1-methylindole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups on the quinazolinone core can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its quinazolinone and indole moieties, which are known to interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinazolinone core could inhibit certain enzymes, while the indole moiety might interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline share the quinazolinone core.

    Indole Derivatives: Compounds such as 1-methylindole-4-carboxamide share the indole moiety.

Uniqueness

What sets N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide apart is the combination of these two pharmacophores linked by a sulfanyl group. This unique structure could result in distinct chemical and biological properties not observed in simpler analogs.

Biological Activity

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a quinazoline moiety linked to an indole structure, which is significant for its biological activity. The presence of the dimethoxy group and the sulfanyl ethyl chain contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin .
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.0040.008
S. aureus0.0150.030
B. cereus0.0080.015
En. cloacae0.0040.008

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can greatly influence the biological activity of the compound:

  • Substituents on the Quinazoline Ring : Variations in substituents on the quinazoline ring have been shown to alter potency against specific bacterial strains.
  • Indole Modifications : Changes in the indole portion affect interactions with bacterial targets, impacting both MIC and MBC values.
  • Sulfanyl Group Influence : The sulfanyl group appears critical for enhancing antimicrobial properties, as evidenced by comparative studies with related compounds lacking this moiety .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited superior activity compared to standard antibiotics, particularly against multidrug-resistant strains.

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity of similar compounds against Candida albicans and Aspergillus niger. The results showed that certain derivatives were effective at low concentrations (MIC as low as 0.006 mg/mL), indicating potential for use in antifungal therapies .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-27-9-7-14-15(5-4-6-18(14)27)22(28)24-8-10-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-7,9,11-12H,8,10,13H2,1-3H3,(H,24,28)(H,25,26,29)

InChI Key

CWGVCPGIQIPHNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC

Origin of Product

United States

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